(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
The compound "(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide" features a benzothiazole core substituted with a sulfamoyl group at position 6 and a 3-propyl side chain. The (Z)-configured imine linkage connects the benzothiazole to a furan-2-carboxamide moiety. The sulfamoyl group may enhance solubility or target sulfonamide-sensitive pathways, while the furan carboxamide could influence pharmacokinetics or receptor binding .
Properties
IUPAC Name |
N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h3-6,8-9H,2,7H2,1H3,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHCMGWDSQELNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the sulfamoyl group: This step involves the sulfonation of the benzo[d]thiazole ring using a sulfonating agent such as chlorosulfonic acid.
Attachment of the propyl group: The propyl group can be introduced via alkylation using a propyl halide.
Formation of the furan-2-carboxamide moiety: This involves the reaction of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid, bromine, or iodine under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitrobenzo[d]thiazole, halobenzo[d]thiazole derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan-2-carboxamide moiety linked via a ylide bond to a sulfamoylated benzo[d]thiazole core. Its molecular formula is with a molecular weight of approximately 366.44 g/mol. The synthesis typically involves multi-step organic reactions, including:
- 1,3-Dipolar Cycloaddition : A common method involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and various aryl azides in a copper-catalyzed one-pot reaction.
- Regio- and Stereo-selective Reactions : The compound can also be utilized in solvent-dependent reactions, showcasing its versatility in organic synthesis.
Anticancer Activity
Research indicates that compounds related to (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide exhibit significant cytotoxic activity against human cancer cell lines. For instance:
- In Vitro Studies : Evaluations have shown that these compounds demonstrate cytotoxicity comparable to standard chemotherapeutic agents such as Cisplatin. This suggests their potential as anticancer agents, warranting further investigation into their mechanisms of action and efficacy.
Antibacterial Properties
The compound has also been assessed for its antibacterial activity:
- Microbiological Testing : Similar compounds have shown good to moderate antibacterial activity against various bacterial strains when tested in vitro, outperforming the positive control drug Streptomycin. This opens avenues for developing new antibacterial agents based on this structural framework.
Cytotoxicity Assessment
A study conducted on structurally similar compounds demonstrated their effectiveness against several cancer cell lines, leading to an exploration of this compound's potential as a lead compound in anticancer drug development. The findings emphasized the need for further research to refine these compounds for clinical use.
Antibacterial Evaluation
In another study focusing on antibacterial properties, derivatives of this compound were tested against common pathogens, revealing promising results that could contribute to the development of new antibiotics. These findings highlight the dual potential of the compound in both oncology and microbiology.
Mechanism of Action
The mechanism of action of (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Benzothiazole vs. Triazole/Thiadiazole Derivatives
- Target Compound: The benzothiazole core distinguishes it from triazole or thiadiazole derivatives (e.g., compound (2) in and ,-thiadiazoles in ).
- Compound (2) (): Contains a triazole ring with NH2 and aromatic protons (δ 7.5–8.2 ppm in ¹H-NMR) . Unlike the target compound, it lacks a sulfamoyl group but shares a carbamate derivative formed via nucleophilic substitution .
Sulfamoyl and Carboxamide Functional Groups
- The sulfamoyl group in the target compound is absent in ’s trichloroethyl-thiadiazole derivatives, which instead feature trichloroethyl and phenylamino substituents . However, both classes utilize carboxamide linkages, which are critical for stability and hydrogen-bonding interactions .
Spectroscopic Characterization
- ¹H-NMR Profiles :
Data Tables
Table 1: Structural Comparison
Research Findings and Implications
- The target compound’s benzothiazole-sulfamoyl scaffold offers a unique profile compared to triazole/thiadiazole analogs. Its Z-configuration may confer steric advantages in target binding.
- Further studies should explore its enzyme inhibition (e.g., carbonic anhydrase) and compare efficacy with ’s thiadiazoles in antimicrobial assays.
Biological Activity
(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 481.6 g/mol
- CAS Number : 887203-82-9
The compound features a unique structure that combines a benzo[d]thiazole ring with a furan-2-carboxamide moiety, which is critical for its biological activity.
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets within cells:
- Antibacterial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
- Anticancer Activity : It potentially induces apoptosis or inhibits cell proliferation by targeting key signaling pathways involved in cancer cell survival.
1. Anticancer Activity
Recent studies have demonstrated significant anticancer properties against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35.01% |
| This compound | Huh-7 | 45.09% |
| This compound | MCF-7 | 41.81% |
In comparison, standard chemotherapy agents like doxorubicin show significantly lower cell viability percentages, indicating the compound's potential effectiveness as an anticancer agent .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 13 | 230 |
| S. aureus | 16 | 265 |
| B. cereus | 10 | 280 |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in MDPI highlighted the anticancer activity of similar compounds, emphasizing the structure–activity relationship that indicates electron-donor substituents enhance efficacy against cancer cells .
- Antimicrobial Testing : Research indicated that derivatives of furan-based compounds exhibited potent antimicrobial activity due to their ability to penetrate bacterial cell walls effectively .
Q & A
Q. What synthetic methodologies are reported for (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via cyclization reactions involving carboxamide intermediates. A common approach involves:
- Step 1 : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux (1–3 minutes) to form intermediates.
- Step 2 : Cyclization in DMF using iodine and triethylamine, which facilitates sulfur elimination and generates the benzo[d]thiazole core .
Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates (e.g., Merck Silica Gel 60 F254) .
- Purify via column chromatography (silica gel) and recrystallize in acetone or ethanol for high-purity yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- 1H/13C NMR : Confirm regiochemistry and Z-configuration via imine proton signals (δ 8.5–9.5 ppm) and coupling patterns .
- IR Spectroscopy : Identify sulfamoyl (SO2NH2) stretches (~1350 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight and detect fragmentation patterns .
Resolving Contradictions : Cross-reference NMR with IR and MS data. For example, ambiguous NOE effects in NMR can be clarified using X-ray crystallography or computational modeling (e.g., density functional theory (DFT)) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Screen against kinases (e.g., GSK-3β) via ADP-Glo™ assays, comparing inhibition to reference compounds like YM-01 (IC50 ~1.2 µM) .
- Antimicrobial Activity : Employ microdilution methods (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?
- Propyl Group (3-position) : Replace with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions in enzyme binding pockets .
- Sulfamoyl Group (6-position) : Substitute with trifluoromethanesulfonyl to enhance metabolic stability and membrane permeability .
- Furan-2-carboxamide : Modify to thiophene or pyridine rings to alter electronic effects and π-π stacking .
Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like HSP70 or STING .
Q. What advanced mechanistic studies elucidate the compound’s interaction with biological targets?
- UV-Vis Titration : Determine metal-binding properties (e.g., Cu2+) via bathochromic shifts and Job plot analysis (1:2 stoichiometry observed in benzothiazole analogs) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to proteins like HSP70 .
- 1H NMR Titration : Monitor chemical shift perturbations in target proteins (e.g., GSK-3β) to map binding sites .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- HPLC-MS/MS : Detect trace impurities using reverse-phase C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .
- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) to identify hydrolytic cleavage products (e.g., free sulfamoyl or furan fragments) .
Mitigation : Optimize storage at -20°C under inert atmosphere (argon) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
